molecular formula C9H7F3N2 B1417283 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole CAS No. 105942-28-7

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

Cat. No. B1417283
M. Wt: 200.16 g/mol
InChI Key: FLDKXVCDKRDTBS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole, also known as TFEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Anti-inflammatory Properties

Some derivatives of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles exhibit anti-inflammatory activity. This activity appears to be mediated through a mechanism distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds inhibit the release of lysosomal enzymes from neutrophils, suggesting an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).

Anticancer Activity

Some 2-alkyl substituted benzimidazoles, synthesized under microwave irradiation, have been tested for their potential to inhibit the proliferation of cancer cells, specifically histiocytic lymphoma cell U937 (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).

Antiparasitic and Antinematode Effects

2-(Trifluoromethyl)-1H-benzimidazole derivatives show significant in vitro and in vivo activities against various protozoan parasites and the nematode Trichinella spiralis. These compounds are effective against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis (Hernández‐Luis et al., 2010).

Antimicrobial and Antitumor Agents

New benzimidazole derivatives have shown potential as clinical drugs for treating microbial infections and inhibiting tumors. These compounds exhibit antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including those with trifluoroethyl groups, have been studied for their role in inhibiting the corrosion of metals like iron. These studies include experimental and theoretical approaches to understand the inhibitive action of these compounds (Khaled, 2010).

Antiviral Properties

Certain benzimidazole derivatives, specifically those targeting the nonstructural protein 2C, have shown inhibitory effects on enterovirus replication. This suggests potential applications in treating infections caused by enteroviruses (De Palma et al., 2008).

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDKXVCDKRDTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655465
Record name 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

CAS RN

105942-28-7
Record name 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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